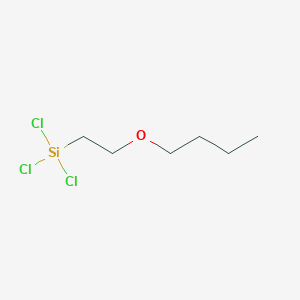
(2-Butoxyethyl)(trichloro)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Butoxyethyl)(trichloro)silane is an organosilicon compound that features a silicon atom bonded to three chlorine atoms and a 2-butoxyethyl group. This compound is part of the broader class of silanes, which are known for their diverse applications in surface modification, coupling agents, and as intermediates in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butoxyethyl)(trichloro)silane typically involves the reaction of trichlorosilane with 2-butoxyethanol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as: [ \text{HSiCl}_3 + \text{C}_4\text{H}_9\text{OCH}_2\text{CH}_2\text{OH} \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where trichlorosilane and 2-butoxyethanol are mixed in precise stoichiometric ratios. The reaction is typically catalyzed by a base such as triethylamine to enhance the reaction rate and yield .
化学反応の分析
Types of Reactions
(2-Butoxyethyl)(trichloro)silane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Substitution: Reacts with nucleophiles to replace chlorine atoms with other functional groups.
Hydrosilylation: Adds across double bonds in the presence of catalysts.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Substitution: Nucleophiles such as amines or alcohols.
Hydrosilylation: Catalysts like platinum or rhodium complexes.
Major Products Formed
Hydrolysis: Silanols and hydrochloric acid.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Hydrosilylation: Organosilicon compounds with added functional groups.
科学的研究の応用
(2-Butoxyethyl)(trichloro)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with organic molecules.
作用機序
The mechanism of action of (2-Butoxyethyl)(trichloro)silane involves the formation of strong silicon-oxygen bonds when it reacts with substrates containing hydroxyl groups. This reaction is facilitated by the electrophilic nature of the silicon atom, which readily forms bonds with nucleophilic oxygen atoms. The molecular targets include hydroxyl-containing compounds, leading to the formation of stable siloxane linkages .
類似化合物との比較
Similar Compounds
Trichlorosilane: A simpler compound with three chlorine atoms bonded to silicon.
Dichloromethylsilane: Contains two chlorine atoms and one methyl group bonded to silicon.
Chlorodimethylsilane: Features one chlorine atom and two methyl groups bonded to silicon.
Uniqueness
(2-Butoxyethyl)(trichloro)silane is unique due to the presence of the 2-butoxyethyl group, which imparts specific reactivity and solubility properties. This makes it particularly useful in applications requiring the formation of stable siloxane bonds with organic substrates .
特性
CAS番号 |
66080-20-4 |
|---|---|
分子式 |
C6H13Cl3OSi |
分子量 |
235.6 g/mol |
IUPAC名 |
2-butoxyethyl(trichloro)silane |
InChI |
InChI=1S/C6H13Cl3OSi/c1-2-3-4-10-5-6-11(7,8)9/h2-6H2,1H3 |
InChIキー |
CFFCQOIDRSRRAG-UHFFFAOYSA-N |
正規SMILES |
CCCCOCC[Si](Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


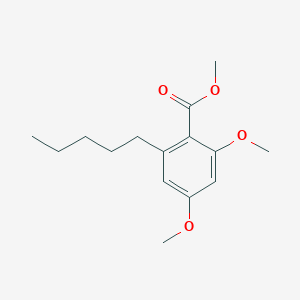
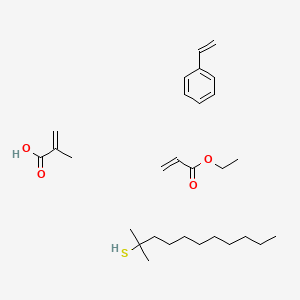
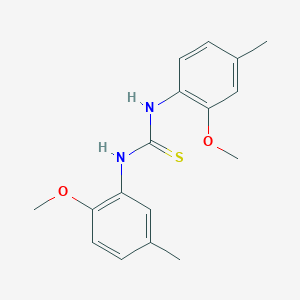
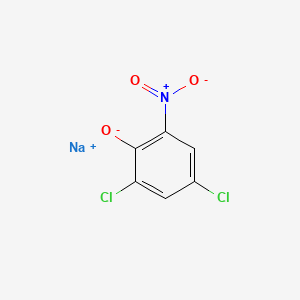
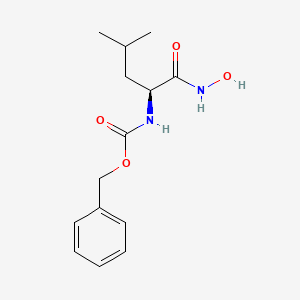
![Naphthalene, 1-[(ethylthio)methyl]-](/img/structure/B14482905.png)
![5-(Piperidin-1-yl)spiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14482911.png)
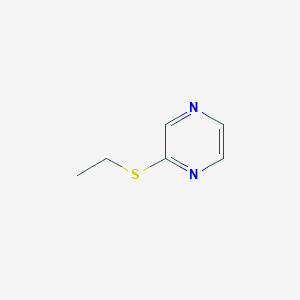

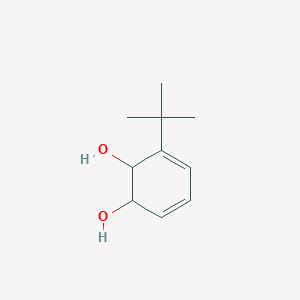
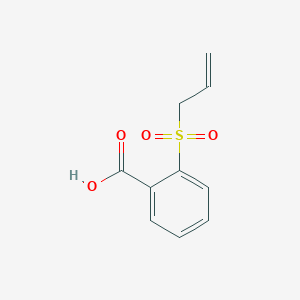
![2-{[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate](/img/structure/B14482929.png)

![2-Ethyl 2-methyl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate](/img/structure/B14482931.png)
